A Comprehensive Technical Guide to 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol
A Comprehensive Technical Guide to 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol
CAS Number: 785774-74-5
This technical guide provides an in-depth overview of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol, a heterocyclic compound of significant interest to researchers and drug development professionals. This document outlines its chemical and physical properties, synthesis protocols, and its pivotal role as a pharmaceutical intermediate, particularly in the development of potent therapeutic agents.
Chemical and Physical Properties
5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol is a key building block in medicinal chemistry. The following table summarizes its fundamental properties.
| Property | Value | Source |
| CAS Number | 785774-74-5 | [][2][3] |
| Molecular Formula | C₈H₁₀N₂O | [][3] |
| Molecular Weight | 150.18 g/mol | [] |
| Appearance | See specifications | [3] |
| Purity | ≥97% | [2] |
| Storage | Store in a cool, dry place | [3] |
Synthesis and Experimental Protocols
The synthesis of the 5,6,7,8-tetrahydro-1,6-naphthyridine core is a critical step in the development of various therapeutic agents. A notable application of this scaffold is in the synthesis of TAK-828F, a potent and selective Retinoid-related Orphan Receptor γt (RORγt) inverse agonist.[4] The asymmetric synthesis of this key intermediate involves several innovative chemical transformations.
Asymmetric Synthesis of the 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold
An advanced asymmetric synthesis has been developed that is both efficient and scalable, avoiding the need for chromatography or distillation for purification.[4] The key steps in this process include:
-
Heck-type Vinylation: An atom-economical protocol for the Heck-type vinylation of a chloropyridine derivative using ethylene gas.[4]
-
Dihydronaphthyridine Formation: An unprecedented formation of a dihydronaphthyridine intermediate directly from 2-vinyl-3-acylpyridine mediated by ammonia.[4]
-
Enantioselective Transfer Hydrogenation: A ruthenium-catalyzed enantioselective transfer hydrogenation to establish the chiral center.[4] This represents the first reported enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine compound.[4]
A detailed experimental protocol for a related transformation, the synthesis of (R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide, is provided below as an illustrative example of the synthetic chemistry involved.
Synthesis of (R)-2-Methoxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxamide [4]
-
Materials:
-
31 (starting material, 300.0 mg, 0.98 mmol)
-
Tetrahydrofuran (THF, 1.5 mL)
-
6 M Hydrochloric Acid (HCl, 1.2 mL)
-
4 M aqueous Sodium Hydroxide (NaOH, 2.4 mL)
-
-
Procedure:
-
A 30 mL round-bottom flask was charged with compound 31 (300.0 mg, 0.98 mmol), THF (1.5 mL), and 6 M HCl (1.2 mL).
-
The mixture was stirred at room temperature for 6 hours.
-
The reaction was basified by the addition of 4 M aqueous NaOH (2.4 mL).
-
The aqueous layer was separated and extracted with THF (1.5 mL).
-
The combined organic layers were concentrated using a rotary evaporator to yield the product as a colorless solid (181.0 mg, 89% yield).
-
If necessary, the product can be further purified by recrystallization from ethyl acetate to improve enantiomeric excess.
-
Biological Significance and Applications
The 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of molecules with a wide range of biological activities. Naphthyridine derivatives, in general, have shown potential as anti-infectious, anticancer, neurological, and psychotropic agents, and can also affect the cardiovascular system and immune response.
Role as a RORγt Inverse Agonist Intermediate
A primary application of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol and its derivatives is in the synthesis of Retinoid-related Orphan Receptor γt (RORγt) inverse agonists. RORγt is a crucial transcription factor for the differentiation of T helper 17 (Th17) cells and the production of pro-inflammatory cytokines like IL-17A and IL-17F.[4] Th17 cells and their associated cytokines are implicated in the pathology of various autoimmune diseases.
Therefore, inhibitors of RORγt are being actively pursued as potential treatments for conditions such as:
-
Inflammatory Bowel Disease (IBD)
-
Rheumatoid Arthritis
-
Multiple Sclerosis
-
Psoriasis
TAK-828F, which incorporates the 5,6,7,8-tetrahydro-1,6-naphthyridine core, is a potent, selective, and orally available RORγt inverse agonist.[4] It has demonstrated the ability to inhibit the action of RORγt, thereby suppressing the differentiation and activation of Th17 cells.[4]
The development of molecules like TAK-828F highlights the importance of 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol as a key starting material for the next generation of immunomodulatory drugs.
Conclusion
5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol is a valuable chemical entity with significant potential in pharmaceutical research and development. Its utility as a core scaffold for potent biological agents, particularly RORγt inverse agonists, underscores its importance. The availability of scalable and efficient synthetic routes to this intermediate will continue to drive innovation in the discovery of new treatments for a range of diseases.
